Biopol

Übersicht

Beschreibung

Biopol is a type of biopolymer, specifically a polyhydroxyalkanoate (PHA), which is produced by microorganisms through the fermentation of sugars or lipids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biopol is synthesized by microorganisms such as Ralstonia eutropha and Pseudomonas putida through the fermentation of renewable resources like glucose, sucrose, and vegetable oils. The production process involves the following steps:

Fermentation: Microorganisms are cultured in a nutrient-rich medium containing a carbon source (e.g., glucose). Under nutrient-limited conditions (e.g., nitrogen or phosphorus limitation), these microorganisms accumulate PHAs as intracellular granules.

Extraction: The accumulated PHAs are extracted from the microbial cells using solvents such as chloroform or by mechanical disruption methods.

Purification: The extracted PHAs are purified through precipitation, filtration, and drying processes to obtain the final biopolymer product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using bioreactors. The key steps include:

Upstream Processing: This involves the preparation of the fermentation medium, sterilization, and inoculation with the microbial culture.

Fermentation: The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize PHA production.

Downstream Processing: This includes the extraction and purification of PHAs from the microbial biomass, followed by drying and packaging of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Biopol undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed into its monomeric units (e.g., 3-hydroxybutyrate) under acidic or basic conditions.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

Thermal Degradation: This compound can degrade thermally, resulting in the formation of volatile compounds such as carbon dioxide and water.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

Major Products Formed

Hydrolysis: The major products include monomeric units such as 3-hydroxybutyrate.

Oxidation: The major products include carboxylic acids and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Biopol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a biodegradable alternative to traditional plastics in various applications, including packaging and agricultural films.

Biology: this compound is used in tissue engineering and regenerative medicine due to its biocompatibility and biodegradability. It serves as a scaffold material for cell growth and tissue regeneration.

Medicine: this compound is used in drug delivery systems, wound dressings, and surgical sutures due to its biocompatibility and controlled degradation properties.

Industry: This compound is used in the production of biodegradable plastics, reducing the environmental impact of plastic waste

Wirkmechanismus

Biopol exerts its effects through its physical and chemical properties. The mechanism of action includes:

Biodegradation: this compound is degraded by microbial enzymes into its monomeric units, which are further metabolized by microorganisms.

Biocompatibility: this compound interacts with biological tissues without eliciting an adverse immune response, making it suitable for medical applications.

Controlled Release: In drug delivery systems, this compound can be engineered to release therapeutic agents in a controlled manner, enhancing the efficacy and safety of the treatment

Vergleich Mit ähnlichen Verbindungen

Biopol can be compared with other similar biopolymers, such as:

Polylactic Acid (PLA): PLA is another biodegradable polymer derived from renewable resources. Unlike this compound, PLA is synthesized chemically from lactic acid.

Polycaprolactone (PCL): PCL is a biodegradable polyester with a lower melting point compared to this compound. It is used in similar applications, including medical devices and packaging.

Polybutylene Succinate (PBS): PBS is a biodegradable polymer with properties similar to this compound. .

This compound’s uniqueness lies in its microbial production process, which allows for the use of renewable resources and results in a biocompatible and biodegradable polymer with diverse applications.

Biologische Aktivität

Biopol, a biopolymer primarily composed of polyhydroxyalkanoates (PHAs), has garnered significant attention due to its unique biological properties and applications in various fields, particularly in medicine and environmental sustainability. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Overview of this compound

This compound is produced by various microorganisms through the fermentation of carbon sources. It is a biodegradable polymer that exhibits favorable biocompatibility, making it suitable for medical applications such as drug delivery systems and tissue engineering. The most studied form of this compound is poly(3-hydroxybutyrate) (PHB), which has shown significant potential in both industrial and medical fields.

Biological Activity

1. Biocompatibility and Biodegradation

This compound's biocompatibility is crucial for its application in medical devices. Studies have demonstrated that PHAs can stimulate cell proliferation and differentiation, promoting tissue regeneration. For example, a study highlighted that PHB enhances the growth of fibroblasts and endothelial cells, indicating its potential for wound healing applications .

2. Immunological Response

Research indicates that this compound elicits a minimal inflammatory response when implanted in vivo. A comparative study of biodegradable stent materials showed that PHAs induced lower levels of inflammatory cytokines compared to traditional materials like silicone . This characteristic is vital for ensuring patient safety and reducing complications associated with foreign body responses.

3. Environmental Impact

This compound's biodegradability contributes to its environmental appeal. It breaks down into non-toxic byproducts under natural conditions, reducing plastic pollution. A life cycle assessment (LCA) revealed that the environmental impact of this compound is significantly lower than that of conventional plastics, making it a sustainable alternative .

Case Studies

Case Study 1: Medical Applications

In a clinical trial involving biodegradable sutures made from PHAs, researchers found that these sutures not only provided adequate tensile strength but also promoted healing by enhancing cellular activities at the wound site. The sutures were fully absorbed within six months, demonstrating effective biodegradation without adverse reactions .

Case Study 2: Environmental Applications

A project assessed the use of this compound in agricultural films to reduce plastic waste. The study showed that this compound films biodegraded within 90 days in soil conditions, significantly outperforming traditional polyethylene films which can take hundreds of years to decompose . This finding underscores the potential for this compound in sustainable agricultural practices.

Comparative Data

The following table summarizes key characteristics of this compound compared to other commonly used biopolymers:

| Property | This compound (PHA) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |

|---|---|---|---|

| Biodegradability | Yes (90 days) | Yes (6-12 months) | Yes (2-3 years) |

| Biocompatibility | High | Moderate | High |

| Mechanical Strength | Moderate | High | Moderate |

| Applications | Medical devices | Packaging, textiles | Drug delivery |

Research Findings

Recent studies have focused on enhancing the properties of this compound through various modifications:

- Blending with Other Polymers: Researchers have explored blending this compound with PLA to improve mechanical properties while maintaining biodegradability.

- Additives for Enhanced Functionality: Incorporating bioactive agents into this compound formulations has shown promise in developing smart materials that can respond to environmental stimuli or deliver drugs in a controlled manner .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the molecular structure of Biopol (polyhydroxyalkanoates) in academic research?

- Methodological Answer : this compound’s molecular structure is typically analyzed using nuclear magnetic resonance (NMR) to identify monomer composition, Fourier-transform infrared spectroscopy (FTIR) to determine functional groups, and gel permeation chromatography (GPC) to measure molecular weight distribution. For reproducibility, ensure sample purity (e.g., via solvent extraction) and cross-validate results with X-ray diffraction (XRD) for crystallinity analysis .

Q. How can researchers assess this compound’s biodegradability under different environmental conditions?

- Methodological Answer : Design controlled biodegradation experiments by varying parameters such as temperature, pH, moisture, and microbial inoculum (e.g., soil or marine samples). Use gravimetric analysis to measure mass loss over time and gas chromatography (GC) to quantify CO₂ release. Include positive controls (e.g., cellulose) and negative controls (synthetic plastics) to validate assay sensitivity .

Q. What are the best practices for ensuring reproducibility in Biopolymer synthesis protocols?

- Methodological Answer : Document fermentation conditions (e.g., carbon source, nitrogen limitation, pH, and temperature), microbial strain details (e.g., Cupriavidus necator DSM 428), and extraction methods (e.g., chloroform-methanol precipitation). Use standardized operating procedures (SOPs) and share raw data (e.g., growth curves, yield calculations) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation rates of this compound between laboratory and field studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., microbial diversity, UV exposure, mechanical stress). Use accelerated environmental simulation chambers to mimic field conditions in the lab. Apply mixed-effects statistical models to account for variability in biotic/abiotic factors across studies .

Q. What experimental strategies optimize microbial strain productivity for this compound synthesis while minimizing metabolic trade-offs?

- Methodological Answer : Employ omics approaches (transcriptomics, proteomics) to identify metabolic bottlenecks in high-yield strains. Use CRISPR-Cas9 to knock out competing pathways (e.g., polyphosphate accumulation) and promoter engineering to enhance PHA synthase expression. Validate strains in fed-batch bioreactors with real-time monitoring of dissolved oxygen and substrate uptake .

Q. How can computational models predict the environmental impact and degradation kinetics of this compound in complex ecosystems?

- Methodological Answer : Develop life cycle assessment (LCA) models integrating this compound’s hydrolysis rates, microbial degradation kinetics, and regional climate data. Use enzyme-substrate docking simulations to predict enzymatic cleavage sites (e.g., by PHA depolymerases). Validate models with microcosm studies tracking isotopic labeling (¹³C-Biopol) in soil or aquatic systems .

Q. What advanced techniques address challenges in quantifying trace additives (e.g., plasticizers) in this compound composites without interfering with biodegradability assays?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with selective ion monitoring to detect additives at ppm levels. Employ pyrolysis-GC/MS for polymer matrix characterization. To avoid interference, pre-treat samples with size-exclusion chromatography (SEC) to separate low-molecular-weight additives from high-molecular-weight this compound chains .

Q. Methodological Best Practices

Q. How should researchers design a comprehensive literature review on this compound’s biomedical applications while avoiding unreliable sources?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Biomacromolecules, Applied Microbiology and Biotechnology) and databases like PubMed, Web of Science, and Scopus. Exclude non-scholarly sources (e.g., blogs, commercial websites). Use Boolean search terms: ("PHA" OR "polyhydroxyalkanoate") AND ("tissue engineering" OR "drug delivery"). Critically evaluate studies for conflicts of interest and methodological rigor .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based drug delivery systems?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit drug release kinetics. Apply ANOVA with post-hoc Tukey tests to compare release rates across formulations. For in vivo studies, employ Kaplan-Meier survival analysis or mixed linear models to account for inter-subject variability .

Q. Data Interpretation and Reporting

Q. How should researchers address conflicting data on this compound’s mechanical properties in composite materials?

- Methodological Answer :

Perform sensitivity analyses to identify critical variables (e.g., filler particle size, polymer crystallinity). Use atomic force microscopy (AFM) to map surface heterogeneity and correlate with tensile testing results. Report data with 95% confidence intervals and provide raw datasets in repositories like Figshare or Zenodo for independent validation .

Eigenschaften

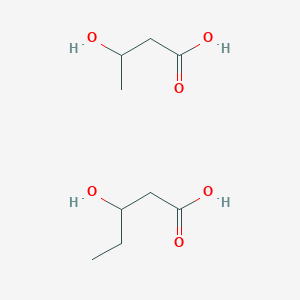

IUPAC Name |

3-hydroxybutanoic acid;3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHTVOTTBREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O.CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80181-31-3 | |

| Record name | 3-Hydroxybutyric acid-3-hydroxyvaleric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80181-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80181-31-3 | |

| Record name | Biopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 3-hydroxy-, polymer with 3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.